Ethyl 4-bromothiazole-2-carboxylate
Overview
Description
Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO2S . It has a molecular weight of 236.09 . The IUPAC name for this compound is ethyl 4-bromo-1,3-thiazole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 4-position with a bromine atom and at the 2-position with a carboxylate ester group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the position of the bromine atom .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 67-71 °C . The compound is slightly soluble in water .Scientific Research Applications
Synthesis Methods
- Ethyl 2-amino-thiazole-4-carboxylate was synthesized from thiourea and ethyl bromopyruvate by a solvent-free method, yielding ethyl 2-bromothiazole-4-carboxylate (Zhou Zhuo-qiang, 2009).
Chemical Transformations
- Interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with various compounds led to the synthesis of different thioether and carboxylic acid derivatives, showcasing its versatility in chemical transformations (M. El-kerdawy et al., 1989).
Photophysical Properties
- Ethyl 3-phenylisothiazole-4-carboxylate and related compounds derived from ethyl 2-bromothiazole-5-carboxylate were studied for their photophysical properties, including fluorescence and singlet-oxygen sensitization (M. Amati et al., 2010).
Spectroscopic and Crystallographic Studies
- Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized through various spectroscopic methods, contributing to the understanding of their molecular structures (Muhammad Haroon et al., 2019).
Antimicrobial and Antioxidant Applications
- A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant properties, showing potential in medicinal chemistry (Muhammad Haroon et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with a complex structure that includes a thiazole group, bromine, nitrogen, sulfur, and oxygen atoms . .
Mode of Action
The compound is known to contribute to the creation of a film layer on the surface of metals, such as copper, by adsorption . This film acts as an inhibitor on the metal surface, preventing or reducing corrosion .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor . It also has a log P value of 2.22, indicating its lipophilicity .
Result of Action
The primary known effect of this compound is its ability to prevent or reduce corrosion on metal surfaces by forming a protective film layer . This suggests that it may have applications in industries where metal corrosion is a concern.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . Furthermore, its action as a corrosion inhibitor can be influenced by the temperature of the environment .
Properties
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQYWHXWNRQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677795 | |
Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959755-96-5 | |
Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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